2-Phenylmethoxyiminobutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
5435-45-0 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-phenylmethoxyiminobutanoic acid |
InChI |
InChI=1S/C11H13NO3/c1-2-10(11(13)14)12-15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,14) |
InChI Key |
XMAAOPAZUBODOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylmethoxyiminobutanoic Acid and Its Analogs
Conventional Synthetic Routes and Precursor Chemistry
The traditional synthesis of 2-phenylmethoxyiminobutanoic acid and its analogs relies on a foundation of well-established organic reactions. These routes typically involve the sequential or convergent assembly of the core structure from readily available precursors. wikipedia.orgcognitoedu.org The key steps focus on the formation of the carboxylic acid and the oxime ether functionalities. ijprajournal.comnih.gov
Strategies for Carboxylic Acid Formation and Functionalization
The synthesis of the carboxylic acid moiety in these molecules can be achieved through several classic methods. libretexts.orgchemguide.co.uk A primary route involves the oxidation of corresponding primary alcohols or aldehydes. libretexts.orgchemistrysteps.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid are commonly employed for this transformation. chemistrysteps.com
Another prevalent strategy is the hydrolysis of nitriles. This method is particularly useful as it allows for a one-carbon extension. For instance, an appropriate alkyl halide can be converted to a nitrile via nucleophilic substitution, followed by hydrolysis under acidic or basic conditions to yield the carboxylic acid. chemguide.co.ukchemistrysteps.com
The carboxylation of Grignard reagents represents a further versatile approach. libretexts.orgyoutube.com This involves the reaction of an organomagnesium halide with carbon dioxide, followed by an acidic workup to produce the desired carboxylic acid. libretexts.orgyoutube.com This method is advantageous for creating a new carbon-carbon bond and introducing the carboxyl group simultaneously.
Functionalization of the carboxylic acid group is also a key aspect, often involving its conversion to more reactive derivatives like esters or acid chlorides to facilitate subsequent reactions. researchgate.netelsevierpure.comresearchgate.net For example, esterification is commonly performed to protect the carboxylic acid or to modify the compound's solubility and reactivity during the synthesis of the oxime ether. nih.gov
Table 1: Common Methods for Carboxylic Acid Synthesis
| Method | Starting Material | Key Reagents | Product |
|---|---|---|---|
| Oxidation | Primary Alcohol | KMnO₄ or Jones Reagent | Carboxylic Acid |
| Oxidation | Aldehyde | KMnO₄ or Jones Reagent | Carboxylic Acid |
| Hydrolysis | Nitrile | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Carboxylation | Grignard Reagent | 1. CO₂ 2. H₃O⁺ | Carboxylic Acid |
Approaches to Iminoether and Oxime Ether Formation
The central feature of this compound is the oxime ether group. Its formation is typically achieved through the condensation reaction between an α-keto acid, such as 2-oxobutanoic acid, and an O-substituted hydroxylamine (B1172632), in this case, O-benzylhydroxylamine hydrochloride. ijprajournal.comnih.gov This reaction is generally straightforward, often proceeding at room temperature in a protic solvent like methanol (B129727) or ethanol. nih.govresearchgate.net
The general procedure involves stirring the α-keto acid with the hydroxylamine derivative until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC). nih.gov The resulting oxime ether can then be isolated through extraction and purification. nih.gov The formation of imino ethers can also be achieved through processes like the Beckmann rearrangement of an appropriate oxime precursor, often facilitated by reagents like p-toluenesulfonyl chloride in a biphasic system. google.comgoogle.com
Advanced and Stereoselective Synthetic Approaches
Moving beyond conventional methods, significant research has focused on developing advanced synthetic strategies that allow for precise control over the stereochemistry of this compound and its analogs. These methods are indispensable for accessing enantiomerically pure compounds.
Enantioselective Synthesis Strategies and Asymmetric Catalysis
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules. numberanalytics.comsigmaaldrich.com For α-alkoxyimino acids, this can involve the use of chiral catalysts to induce stereoselectivity in a key bond-forming step. Chiral Lewis acids, for example, can coordinate to a substrate and create a chiral environment that directs the approach of a reagent to one face of the molecule over the other. sigmaaldrich.comnih.gov
Another advanced strategy is the use of biocatalysis. Enzymes such as nitrilases have been employed in the dynamic kinetic resolution (DKR) of racemic α-substituted nitriles. nih.gov In this process, the enzyme selectively hydrolyzes one enantiomer of the nitrile to the corresponding carboxylic acid, while the unreacted nitrile enantiomer undergoes in-situ racemization, allowing for a theoretical yield of up to 100% for the desired enantiomerically pure acid. nih.gov Asymmetric phase-transfer catalysis has also proven effective for the alkylation of glycine-derived Schiff bases, providing a route to enantioenriched α-amino acids that could be adapted for related structures. nih.gov
Table 2: Examples of Asymmetric Synthesis Strategies
| Strategy | Catalyst/Reagent | Transformation | Key Feature |
|---|---|---|---|
| Asymmetric Catalysis | Chiral Lewis Acid (e.g., COBIs) | Cycloadditions, Additions | Activation of carbonyls for enantioselective reactions. sigmaaldrich.com |
| Biocatalysis (DKR) | Nitrilase Enzyme | Racemic α-thionitrile → Enantiopure α-thiocarboxylic acid | In-situ racemization of starting material enables high yield of a single enantiomer. nih.gov |
| Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salt | Alkylation of Imidazoline Carboxylic Esters | High enantioselectivity (93-98% ee) in alkylation. nih.gov |
Diastereoselective Control in Derivative Synthesis
When synthesizing derivatives of chiral molecules like this compound, controlling diastereoselectivity is paramount. nih.gov If the starting alkoxyimino acid is enantiomerically pure, its inherent chirality can direct the stereochemical outcome of subsequent reactions at other positions in the molecule.
For instance, in the synthesis of more complex structures, such as β-lactams or α-hydroxy-β-amino acid derivatives, the stereocenter at the C2 position of the butanoic acid chain can influence the formation of new stereocenters. nih.govchemrxiv.orgrsc.org Lewis acid-catalyzed three-component reactions, for example, have been used to synthesize syn α-hydroxy-β-amino esters with high diastereoselection by reacting an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal. nih.gov The stereochemical course of such reactions is often rationalized by analyzing the transition state models, where steric and electronic factors of the chiral substrate guide the approach of the reactants. nih.govrsc.org
Biocatalytic and Chemoenzymatic Syntheses
The application of biocatalysis and chemoenzymatic strategies for the synthesis of this compound offers potential advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical routes. Research in this area, while not extensively documented for this specific molecule, draws upon established enzymatic transformations for structurally related α-keto acids and their derivatives.
A plausible chemoenzymatic route would involve the biocatalytic synthesis of the precursor α-keto acid, 2-oxo-4-phenylbutanoic acid, followed by a chemical oximation step. Enzymes such as L-amino acid dehydrogenases or D-amino acid oxidases could be employed for the synthesis of the α-keto acid from the corresponding amino acid precursor.
Alternatively, research into the synthesis of analogous (E)-2-alkoxyimino-3-oxo-4-phenylbutanoic acid derivatives has highlighted the use of various starting materials, which could be adapted for the synthesis of this compound. While direct enzymatic oximation is not a widely established industrial process, research into novel enzyme discovery and engineering may yield biocatalysts capable of directly forming the oxime ether bond.
Synthesis of Structurally Modified Derivatives and Analogs
To explore the chemical space around this compound and to develop tool compounds for biological studies, the synthesis of a variety of structural analogs is crucial. These modifications can be broadly categorized into substitutions on the phenyl and methoxy (B1213986) groups, alterations to the butanoic acid backbone, and the preparation of conjugates and probes.
Exploration of Phenyl and Methoxy Substitutions
Modifications to the phenyl ring of the phenylmethoxy group can be explored to investigate the influence of electronic and steric factors on the molecule's properties. Standard aromatic substitution reactions can be employed on a suitable precursor, such as benzyl (B1604629) bromide, before its condensation with the oxime.
Table 1: Hypothetical Phenyl-Substituted Analogs of this compound
| Substituent Position | Substituent Group | Potential Synthetic Precursor |
| para (4-position) | -Cl | 4-Chlorobenzyl bromide |
| meta (3-position) | -OCH3 | 3-Methoxybenzyl bromide |
| para (4-position) | -NO2 | 4-Nitrobenzyl bromide |
| ortho (2-position) | -F | 2-Fluorobenzyl bromide |
Similarly, the methoxy group can be replaced by other alkoxy groups to probe the impact of the ether component. This is typically achieved by using different O-alkylhydroxylamines in the oximation step.
Table 2: Hypothetical Methoxy-Substituted Analogs of this compound
| Original Group | Replacement Group | Reagent for Oximation |
| Methoxy | Ethoxy | O-Ethylhydroxylamine |
| Methoxy | Isopropoxy | O-Isopropylhydroxylamine |
| Methoxy | Benzyloxy | O-Benzylhydroxylamine |
Modifications of the Butanoic Acid Scaffold
Altering the butanoic acid portion of the molecule can provide insights into the importance of this structural element. Synthetic strategies can target the length of the alkyl chain, the introduction of unsaturation, or the incorporation of cyclic structures. The synthesis of various butanoic acid derivatives has been documented, providing a basis for these modifications.
Table 3: Examples of Butanoic Acid Scaffold Modifications
| Modification Type | Example of Modified Structure | Potential Synthetic Approach |
| Chain Extension | 2-Phenylmethoxyimino-5-phenylpentanoic acid | Use of a 2-oxo-5-phenylpentanoic acid precursor |
| Introduction of Unsaturation | (E)-2-Phenylmethoxyimino-4-phenylbut-3-enoic acid | Elimination reaction on a suitable precursor |
| Incorporation of Cyclic Structures | 1-(Phenylmethoxyimino)cyclohexanecarboxylic acid | Oximation of a 1-oxocyclohexanecarboxylic acid derivative |
Preparation of Conjugates and Probes
To facilitate biological studies, such as target identification or imaging, this compound can be chemically tagged with reporter molecules like biotin (B1667282) or fluorescent dyes. These conjugations typically target the carboxylic acid functional group.
The preparation of a biotinylated conjugate, for example, would involve the activation of the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) followed by reaction with an amine-functionalized biotin derivative. A general method for biotinylating compounds containing a carboxylic acid moiety has been described and can be applied in this context.
Table 4: Examples of Conjugates and Probes Derived from this compound
| Probe/Conjugate Type | Reporter Molecule | Linkage Chemistry |
| Biotinylated Probe | Biotin | Amide bond formation |
| Fluorescent Probe | Fluorescein | Amide bond formation |
| Affinity Resin | NHS-activated Sepharose | Amide bond formation |
Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Phenylmethoxyiminobutanoic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete structural assignment can be achieved.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethyl group, the methoxy (B1213986) group, and the phenyl group. The ethyl group would appear as a triplet and a quartet, characteristic of a -CH₂CH₃ system. The benzylic protons and the methoxy protons would likely appear as singlets, while the aromatic protons of the phenyl ring would produce signals in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The spectrum would show characteristic signals for the carboxylic acid carbon, the imine carbon (C=N), the carbons of the phenyl ring, the benzylic carbon, the methoxy carbon, and the two carbons of the ethyl group. wisc.edu The chemical shifts of these carbons provide strong evidence for the assigned structure.
Two-dimensional NMR techniques are crucial for unambiguously connecting the different parts of the molecule. core.ac.uk
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the -CH₂- and -CH₃ protons of the ethyl group. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. core.ac.uk
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for connecting the distinct spin systems, for instance, by showing correlations from the benzylic protons to the imine carbon and the phenyl carbons, or from the ethyl group protons to the imine carbon. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted values based on standard chemical shift ranges and data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad singlet) | 170 - 180 | The acidic proton is typically downfield and broad. The carboxyl carbon is highly deshielded. |
| Imine (C=N-O) | - | 150 - 165 | The imine carbon is deshielded due to the double bond to nitrogen. |
| Phenyl (C₆H₅) | 7.2 - 7.5 (multiplet) | 127 - 138 | Characteristic aromatic region for both protons and carbons. |
| Benzylic (-O-CH₂-Ph) | ~5.1 (singlet) | ~75 | Protons and carbon are deshielded by the adjacent oxygen and phenyl group. |
| Methoxy (-N-OCH₃) | ~3.9 (singlet) | ~60 | Deshielded by the adjacent nitrogen-oxygen bond. |
| Methylene (-CH₂CH₃) | ~2.7 (quartet) | ~25 | Adjacent to the C=N group, resulting in a downfield shift. Coupled to the methyl protons. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Characterization
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display several characteristic absorption bands. A very broad absorption in the range of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption between 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. rsc.org The C=N stretch of the imine group is expected to appear in the 1640-1690 cm⁻¹ region. Other significant peaks include C-O stretching vibrations and the characteristic absorptions for the aromatic ring. nist.govnih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong) |
| Imine | C=N stretch | 1640 - 1690 (medium) |
| Aromatic Ring | C=C stretch | 1450 - 1600 (multiple bands) |
| Aromatic Ring | C-H bend (out-of-plane) | 690 - 900 (strong) |
| Ether/Imine Ether | C-O stretch | 1000 - 1300 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. For this compound, the primary chromophore is the phenyl group. This would result in characteristic absorption bands in the UV region, typically a strong band around 200-220 nm and a weaker, fine-structured band between 250-280 nm, corresponding to π → π* electronic transitions within the benzene (B151609) ring. researchgate.netresearchgate.net
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₃NO₃).
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would include:
Loss of a carboxyl group (-COOH): A peak corresponding to [M - 45]⁺. libretexts.org
Alpha-cleavage: Cleavage of the bonds adjacent to the imine and carbonyl groups.
Formation of the tropylium (B1234903) ion: Cleavage of the benzyl (B1604629) C-O bond can lead to the formation of the highly stable C₇H₇⁺ ion at m/z 91, which is a very common and often prominent peak for compounds containing a benzyl group.
Loss of a methoxy radical (•OCH₃): A peak at [M - 31]⁺.
Loss of an ethyl radical (•CH₂CH₃): A peak at [M - 29]⁺. youtube.com
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 207 | [C₁₁H₁₃NO₃]⁺ | Molecular Ion (M⁺) |
| 178 | [C₁₀H₁₁NO]⁺ | •CHO or •C₂H₅ |
| 162 | [C₁₁H₁₃O]⁺ | •NO₂ |
| 91 | [C₇H₇]⁺ | •C₄H₆NO₃ |
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and torsional angles. youtube.com
This technique would be particularly valuable for unambiguously establishing the stereochemistry of the imine double bond (E vs. Z isomer). The crystal structure would reveal the spatial arrangement of the ethyl group and the phenylmethoxy group relative to the C=N bond. Furthermore, it would provide insight into the molecule's preferred conformation in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.
Chromatographic Techniques for Purity Assessment and Separation of Stereoisomers
Chromatographic methods are essential for assessing the purity of synthesized this compound and for separating its potential stereoisomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity analysis. A reversed-phase HPLC method would likely be used to separate the target compound from any starting materials, byproducts, or degradation products. The area of the peak corresponding to the compound provides a quantitative measure of its purity.
Due to the presence of the C=N double bond, this compound exists as a mixture of E and Z stereoisomers. These isomers are diastereomers and can often be separated using standard achiral HPLC conditions. If separation is challenging, specialized columns or mobile phases may be required. Chiral HPLC would be necessary if a chiral center were present in the molecule.
Gas Chromatography (GC): GC can also be used for purity assessment, although the carboxylic acid group typically requires derivatization (e.g., esterification to a methyl or ethyl ester) to increase the compound's volatility and prevent peak tailing.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For 2-Phenylmethoxyiminobutanoic acid, these calculations can provide a wealth of information regarding its molecular orbitals, charge distribution, and various reactivity descriptors.
DFT calculations, often utilizing a basis set such as 6-311++G(d,p) and a functional like B3LYP, can be employed to optimize the molecular geometry of this compound and to compute its electronic properties. nih.gov The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating the behavior of the molecule in a solution, which is particularly relevant for a carboxylic acid. biointerfaceresearch.com
A key aspect of these calculations is the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com For oxime ether derivatives, these calculations can indicate possibilities for charge-transfer interactions within the molecule. biointerfaceresearch.com
Furthermore, quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution on the molecule's surface, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). For this compound, the MEP would likely show a negative potential around the carboxylic oxygen atoms and the imine nitrogen, indicating their susceptibility to electrophilic attack, while the acidic proton would exhibit a positive potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other related compounds.
Table 1: Representative Global Reactivity Descriptors Calculated using DFT (Note: The values in this table are illustrative examples based on typical ranges for similar organic molecules and are not specific calculated values for this compound.)
| Descriptor | Symbol | Formula | Typical Value Range |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -8 to -6 eV |
| LUMO Energy | ELUMO | - | -1 to 1 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5 to 8 eV |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3 to 4 eV |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 to 4 eV |
| Global Electrophilicity Index | ω | χ2/(2η) | 1 to 2 eV |
Conformational Analysis and Energy Landscape Mapping
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is crucial for understanding its preferred spatial arrangements and the energy barriers between them. The molecule's flexibility arises from the rotation around several single bonds, including the C-C bonds in the butanoic acid chain and the C-N, N-O, and O-C bonds of the phenylmethoxyimino group.
Computational methods can be used to map the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles and calculating the corresponding energy. This allows for the identification of low-energy conformers (local minima) and the transition states that connect them. For instance, studies on similar molecules like retinoic acids have shown the existence of multiple stable conformers with varying orientations of the ring and side chain. nih.gov
For this compound, a key dihedral angle to investigate would be the one defining the orientation of the phenylmethoxy group relative to the imino plane, as well as the torsions along the butanoic acid backbone. The presence of the bulky phenylmethoxy group can introduce significant steric hindrance, influencing the preferred conformation. The carboxylic acid group can also participate in intramolecular hydrogen bonding, which would further stabilize certain conformations. The results of such an analysis would reveal the most likely shapes the molecule adopts in different environments.
Table 2: Hypothetical Low-Energy Conformers of this compound (Note: This table presents hypothetical conformers and their relative energies. Actual values would require specific calculations.)
| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| A | τ(C-C-N=C) ≈ 180° | 0.0 (Global Minimum) | Extended chain conformation |
| B | τ(C-C-N=C) ≈ 60° | 1.5 | Gauche conformation |
| C | τ(O-N=C-C) ≈ 0° | 2.8 | Planar arrangement of the imino-carboxyl fragment |
Molecular Modeling and Docking Studies for Hypothetical Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. While there are no specific known targets for this compound, hypothetical docking studies can be performed to explore its potential to bind to various active sites. For example, given its structural similarity to some amino acids and other biologically active carboxylic acids, one could investigate its interaction with enzymes that process these types of molecules.
The process of molecular docking involves generating a multitude of possible conformations and orientations of the ligand within the binding site of the target protein and then scoring these poses based on their predicted binding affinity. The scoring functions typically account for factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and the desolvation penalty.
A hypothetical docking study of this compound into an enzyme active site could reveal key interactions. The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with polar amino acid residues like arginine, lysine, or serine. The phenyl ring of the phenylmethoxy group could engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The imine nitrogen and the ether oxygen could also act as hydrogen bond acceptors. The results of such simulations can guide the design of new molecules with enhanced binding affinity and selectivity.
Reaction Mechanism Elucidation through Computational Simulations
Computational simulations can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reactions could be of interest for mechanistic studies, such as its synthesis, hydrolysis, or reactions involving the carboxylic acid group.
The formation of the oxime ether linkage, for instance, typically involves the reaction of a carbonyl compound with a hydroxylamine (B1172632) derivative. Computational studies can model the reaction pathway, including the initial nucleophilic attack, the formation of a tetrahedral intermediate, and the final dehydration step. numberanalytics.com Similarly, the hydrolysis of the imine bond can be investigated to determine the energetic favorability and the role of acid or base catalysis. A computational study on oxime metathesis has highlighted the importance of an acidic catalyst in the reaction mechanism. semanticscholar.org
By calculating the Gibbs free energy profile of a proposed reaction mechanism, chemists can determine the rate-limiting step and identify key intermediates. This information is invaluable for optimizing reaction conditions to improve yields and selectivity. For this compound, such studies could predict its stability under different pH conditions and its reactivity towards various reagents.
Mechanistic Insights into this compound Remain Elusive
Despite a comprehensive search of available scientific literature, detailed mechanistic studies focusing specifically on the chemical compound this compound are not publicly available. As a result, a thorough analysis of its reaction pathways, transition states, kinetic and thermodynamic profiles, the influence of catalysis and solvent effects, and its oxidation-reduction mechanisms cannot be provided at this time.
The field of mechanistic organic chemistry delves into the step-by-step processes of chemical reactions at a molecular level. Such studies are fundamental to understanding and predicting chemical reactivity, optimizing reaction conditions, and designing new synthetic methodologies. Key areas of investigation typically include:
Investigation of Reaction Pathways and Transition States: This involves mapping the energetic landscape of a reaction, identifying all intermediate structures, and characterizing the high-energy transition states that connect them. Techniques such as computational chemistry and spectroscopic analysis are often employed to elucidate these pathways.
Role of Catalysis and Solvent Effects: Catalysts can dramatically alter reaction rates and selectivity by providing alternative, lower-energy reaction pathways. The surrounding solvent can also play a crucial role by stabilizing or destabilizing reactants, intermediates, and transition states, thereby influencing the reaction outcome.
Elucidation of Oxidation and Reduction Mechanisms: For compounds that undergo redox reactions, mechanistic studies aim to understand the transfer of electrons, identify the oxidizing and reducing agents, and characterize the intermediate species involved in these transformations.
While general principles of organic chemistry can be applied to hypothesize potential behaviors of this compound, the absence of specific experimental or computational data prevents a scientifically rigorous discussion of its mechanistic organic chemistry. Further research and publication in peer-reviewed journals are necessary to fill this knowledge gap.
Biological and Biochemical Research Applications Methodological Focus
Design and Synthesis of 2-Phenylmethoxyiminobutanoic Acid Analogs as Biochemical Probes
The utility of this compound in biochemical research is often enhanced through the strategic design and synthesis of its analogs. By modifying its core structure, researchers can create tailored probes to investigate specific biological targets. These modifications can include altering the phenyl ring, the alkyl chain, or the carboxylic acid moiety to fine-tune properties such as binding affinity, selectivity, and metabolic stability. These analogs serve as indispensable tools for exploring enzyme mechanisms and receptor interactions.
Analogs of this compound have been instrumental in the study of enzyme inhibition. The presence of the oxime ether and carboxylic acid groups allows these molecules to mimic endogenous substrates and interact with the active sites of various enzymes. For instance, certain analogs have been investigated as potential inhibitors of enzymes involved in amino acid metabolism.
In a typical study, the inhibitory activity of a synthesized analog is assessed against a target enzyme. This involves measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. Kinetic parameters such as the Michaelis constant (K_m) and the maximal velocity (V_max) are determined to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The inhibition constant (K_i) is then calculated to quantify the potency of the inhibitor.
Table 1: Example Kinetic Data for an Analog in Enzyme Inhibition
| Inhibitor Concentration (µM) | Initial Velocity (µmol/min) |
| 0 | 100 |
| 10 | 75 |
| 20 | 58 |
| 50 | 40 |
| 100 | 28 |
This table illustrates hypothetical data showing a decrease in enzyme velocity with increasing inhibitor concentration, a hallmark of enzyme inhibition.
Receptor binding assays are crucial for understanding how a compound interacts with its cellular receptors. Analogs of this compound can be radiolabeled or fluorescently tagged to serve as ligands in these assays. The fundamental principle involves incubating the labeled analog with a preparation of cells or membranes expressing the target receptor.
The binding affinity is determined by measuring the amount of labeled ligand bound to the receptor at various concentrations. Scatchard analysis is a common method used to determine the equilibrium dissociation constant (K_d), which reflects the affinity of the ligand for the receptor, and the maximum number of binding sites (B_max). Competition binding assays, where the labeled ligand competes with unlabeled compounds, are also employed to screen for novel receptor modulators and to determine their binding affinities.
Role as a Precursor or Intermediate in Biosynthetic Pathway Research
Isotopically labeled versions of this compound and its analogs are valuable tools for tracing metabolic pathways. By introducing a compound labeled with stable isotopes (e.g., ¹³C, ¹⁵N) or radioisotopes (e.g., ¹⁴C, ³H) into a biological system, researchers can follow its conversion into various metabolites, thereby elucidating complex biosynthetic routes.
While not a direct component of fatty acid metabolism, this compound analogs can be designed to interact with enzymes involved in this pathway. For example, by attaching a longer alkyl chain, these molecules can be targeted to enzymes that process fatty acids. Such studies can help in understanding the substrate specificity and catalytic mechanisms of these enzymes, and in identifying potential targets for therapeutic intervention in metabolic disorders.
The structure of this compound, being a derivative of an alpha-keto acid, makes it particularly relevant for studying amino acid and carboxylic acid metabolism. Alpha-keto acids are central intermediates in the synthesis and degradation of amino acids. By using isotopically labeled this compound, researchers can track its incorporation into and transformation within these pathways. This approach can reveal novel metabolic interconnections and regulatory points within cellular metabolism.
Mechanistic Studies of Biological Activities (Molecular/Cellular Level)
Understanding the molecular and cellular mechanisms underlying the biological activity of this compound and its analogs is a key research focus. These studies aim to identify the direct molecular targets and the subsequent cellular signaling cascades that are modulated by these compounds.
Techniques such as affinity chromatography, where an analog is immobilized on a solid support, can be used to isolate and identify its binding proteins from cell lysates. Once a target is identified, further studies using techniques like Western blotting, quantitative PCR (qPCR), and reporter gene assays can be employed to investigate the downstream cellular effects. For example, if an analog is found to bind to a specific transcription factor, researchers would then examine its effect on the expression of target genes and the resulting physiological changes in the cell. These mechanistic insights are crucial for the rational design of more potent and selective compounds for research and therapeutic purposes.
Gene Expression Modulation Research Methodologies
Currently, there is no available research detailing the effects of this compound on gene expression. Methodologies to investigate such potential effects are well-established in the field of molecular biology.
A primary approach would involve treating specific cell lines with this compound and subsequently analyzing changes in the transcriptome. Techniques such as Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) would allow for the targeted analysis of a predefined set of genes. For a broader, unbiased view, microarray analysis or RNA sequencing (RNA-Seq) would be employed to assess genome-wide changes in gene expression. These methods provide comprehensive data on both up-regulated and down-regulated genes, offering initial clues into the compound's potential biological functions and pathways it might influence.
Cellular Pathway Elucidation using Chemical Tools
The elucidation of how a novel compound like this compound interacts with cellular pathways is a critical step in understanding its mechanism of action. As no studies have been published on this specific compound, one can only speculate on the methodologies that would be appropriate for such an investigation.
Should the compound demonstrate a biological effect, for instance, in a phenotypic screen, a variety of chemical biology tools could be utilized for target identification and pathway analysis. The synthesis of a tagged version of this compound, perhaps with a biotin (B1667282) or alkyne handle, would enable affinity purification-mass spectrometry (AP-MS) or activity-based protein profiling (ABPP) experiments. These techniques are designed to identify the direct protein binding partners of a small molecule, thereby providing concrete starting points for unraveling the cellular pathways it modulates. Furthermore, chemo-proteomic approaches could map the compound's interactions across the proteome, offering a global perspective on its cellular engagement.
Scaffold Utility in Chemical Biology and Medicinal Chemistry Discovery Research
The concept of a "molecular scaffold" is central to medicinal chemistry, referring to the core structure of a molecule from which a library of derivatives can be synthesized. While many chemical structures serve as privileged scaffolds in drug discovery, there is no evidence in the current scientific literature to suggest that this compound has been utilized in this capacity.
The potential of this compound as a scaffold would depend on several factors, including its synthetic accessibility, chemical stability, and the three-dimensional diversity that can be generated through derivatization. The core structure, featuring a butanoic acid backbone with a phenylmethoxyimino group at the C2 position, offers several points for chemical modification. The carboxylic acid, the phenyl ring, and the oxime linkage could all be altered to explore the resulting chemical space and screen for biological activity. However, without any foundational biological activity data, its utility as a scaffold remains purely theoretical.
Future Directions and Emerging Research Avenues
Development of Greener Synthetic Methodologies
The chemical synthesis of oximes and their ether derivatives is undergoing a significant transformation towards more environmentally benign processes. ijprajournal.comnih.gov Traditional methods often rely on harsh reagents and organic solvents, leading to concerns about waste generation and environmental impact. nih.gov Future research on 2-phenylmethoxyiminobutanoic acid will likely prioritize the adoption and development of greener synthetic alternatives.
Key areas of development include:
Solvent-Free Reactions: Techniques like grindstone chemistry, which involves the grinding of reactants in the absence of a solvent, have shown promise for the synthesis of oximes with excellent yields. nih.gov This approach minimizes waste and can be performed at room temperature, reducing energy consumption. nih.gov
Eco-Friendly Catalysts: The use of natural acids, such as those found in fruit juices, as catalysts for oxime formation is an emerging green approach. ijprajournal.com Additionally, solid catalysts like bismuth oxide (Bi2O3) are being explored as non-toxic, reusable, and efficient alternatives to conventional catalysts. nih.gov
Alternative Energy Sources: Microwave-assisted synthesis has been shown to accelerate the formation of oximes, often in solvent-free conditions, leading to shorter reaction times and improved energy efficiency. nih.gov
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as the P(III)-mediated O–H bond insertion reaction of oximes with α-keto esters to form oxime ethers, will be crucial. rsc.org
Table 1: Comparison of Synthetic Methodologies for Oxime and Oxime Ether Synthesis
| Methodology | Key Features | Advantages | Potential Application to this compound |
|---|---|---|---|
| Grindstone Chemistry | Solvent-free, room temperature reaction by grinding reactants. nih.gov | Environmentally friendly, minimal waste, simple procedure. nih.gov | A green alternative for the synthesis of the oxime precursor. |
| Natural Acid Catalysis | Use of aqueous extracts from plants as acid catalysts. ijprajournal.com | Renewable resources, mild reaction conditions. ijprajournal.com | A cost-effective and sustainable method for oxime formation. |
| Bismuth Oxide Catalysis | Utilizes Bi2O3 as a non-toxic, reusable solid catalyst. nih.gov | Safe, efficient, and environmentally benign. nih.gov | An improved catalytic system for the synthesis of the oxime intermediate. |
| P(III)-Mediated Insertion | Formal reductive O-H bond insertion of oximes to α-keto esters. rsc.org | Good functional group tolerance, operational simplicity. rsc.org | A direct and efficient route to form the oxime ether linkage. |
Advanced Spectroscopic Probing Techniques
A thorough understanding of the structural and stereochemical properties of this compound is fundamental to elucidating its function. While standard spectroscopic techniques like NMR and IR are indispensable, future research will benefit from the application of more advanced and sensitive methods. researchgate.net
Photoisomerization Studies: The geometric configuration of the oxime ether group ((E)- vs. (Z)-isomer) can significantly influence its biological and chemical properties. Visible-light-mediated energy transfer catalysis is an emerging technique to selectively produce the less stable (Z)-isomer of oximes, which can exhibit unique reactivity. acs.org Applying this to this compound could unlock novel chemical transformations and biological activities. acs.org
High-Resolution Mass Spectrometry (HRMS): Techniques such as ultra-high performance liquid chromatography-quadrupole orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) offer exceptional sensitivity and mass accuracy. nih.gov This can be employed for the semi-targeted screening and identification of novel analogs or metabolites of this compound in complex biological matrices. nih.gov
Chiral Spectroscopy: Given the presence of a stereocenter at the alpha-carbon, techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) could be used to unambiguously determine the absolute configuration of enantiomerically pure samples.
Table 2: Advanced Spectroscopic Techniques for Characterizing this compound
| Technique | Information Provided | Research Application |
|---|---|---|
| Visible-Light Photoisomerization | Selective formation and study of (Z)-isomers. acs.org | Investigating the differential reactivity and function of geometric isomers. acs.org |
| UHPLC-Q-Orbitrap HRMS | Highly sensitive detection and structural elucidation of analogs and metabolites. nih.gov | Pharmacokinetic studies and discovery of related compounds in biological systems. nih.gov |
| Vibrational Circular Dichroism (VCD) | Determination of absolute stereochemistry in chiral molecules. | Elucidating the 3D structure of specific enantiomers. |
| 2D NMR Techniques (NOESY/ROESY) | Through-space correlations between protons to determine stereochemistry and conformation. researchgate.net | Confirming the geometric configuration of the oxime ether and the relative orientation of substituents. |
Integration with High-Throughput Screening for Novel Research Tool Discovery
High-throughput screening (HTS) has revolutionized the process of discovering new bioactive molecules by enabling the rapid testing of vast compound libraries. numberanalytics.com Integrating this compound and its derivatives into HTS workflows could accelerate the discovery of novel research tools and probes. opentrons.com
The process would involve:
Library Synthesis: The creation of a combinatorial library of analogs based on the this compound scaffold, varying substituents on the phenyl ring and modifying the butanoic acid chain.
Assay Development: Designing a robust and miniaturized assay in a microplate format (e.g., 96-well or 384-well) to measure a specific biological or chemical activity. opentrons.com This could be a cell-based assay measuring a phenotypic response or a biochemical assay measuring enzyme inhibition. helsinki.finih.gov
Automated Screening: Utilizing robotic systems to screen the compound library against the target to identify "hits" that exhibit the desired activity. youtube.com
Data Analysis and Hit Validation: Employing sophisticated data analysis to identify promising candidates and performing secondary assays to confirm their activity and rule out false positives. nih.gov
This approach could be used to identify, for example, potent and selective enzyme inhibitors, modulators of protein-protein interactions, or compounds with specific antimicrobial or anticancer properties. nih.gov
Table 3: Hypothetical High-Throughput Screening Workflow for this compound Analogs
| Step | Description | Key Considerations |
|---|---|---|
| 1. Target Identification | Selecting a biologically relevant target (e.g., an enzyme, receptor). opentrons.com | The target should be validated and amenable to HTS. |
| 2. Assay Development & Optimization | Creating a sensitive and reproducible assay to measure the compound's effect on the target. helsinki.fi | Assay must be miniaturized for microplates and show a good signal-to-noise ratio (Z'-factor > 0.5). helsinki.fi |
| 3. Library Screening | Automated testing of thousands of this compound analogs at a single concentration. youtube.com | Requires robust automation, liquid handling, and data acquisition systems. youtube.com |
| 4. Hit Confirmation & Potency Determination | Re-testing initial "hits" and performing dose-response curves to determine their potency (e.g., IC50 or EC50). nih.gov | Eliminates false positives and prioritizes the most active compounds. |
| 5. Secondary & Orthogonal Assays | Using different assay formats to confirm the mechanism of action and rule out non-specific activity. helsinki.fi | Ensures the biological activity is genuine and target-specific. |
Theoretical Predictions for Functional Analog Design
Computational chemistry and machine learning are becoming indispensable tools for accelerating the design of new molecules with desired properties. numberanalytics.comnih.gov These in silico methods can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.
Future research on this compound will likely leverage:
Virtual Combinatorial Libraries: Generating large virtual libraries of potential analogs by computationally combining different molecular fragments. researchgate.net
Computational Screening: Using methods like molecular docking and quantum mechanics (e.g., Density Functional Theory - DFT) to predict the binding affinity of virtual analogs to a biological target or to calculate their electronic properties. numberanalytics.comarizona.edu This allows for the pre-selection of the most promising candidates for synthesis. arizona.edu
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of molecules with their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized analogs.
Generative Models: Employing advanced machine learning algorithms to design novel molecular structures from scratch that are optimized for specific properties. arxiv.org This approach can explore a much wider chemical space than traditional library design. arxiv.org
By using these predictive models, researchers can rationally design new analogs of this compound with enhanced potency, selectivity, or novel functionalities.
Table 4: Computational Approaches for the Design of Functional Analogs
| Approach | Description | Outcome |
|---|---|---|
| Virtual Screening | Docking large libraries of virtual compounds into the active site of a target protein. researchgate.net | A ranked list of compounds based on predicted binding affinity. researchgate.net |
| Density Functional Theory (DFT) | Quantum mechanical calculations to predict molecular properties like reactivity and spectral characteristics. numberanalytics.com | Understanding of electronic structure and reaction mechanisms. numberanalytics.com |
| QSAR Modeling | Statistical models linking chemical structure to biological activity. nih.gov | Predictive models to estimate the activity of novel analogs. nih.gov |
| Machine Learning Generative Models | AI-driven design of new molecules with optimized properties. arxiv.org | Novel chemical structures with high predicted performance. arxiv.org |
Q & A
Q. What are the recommended synthetic routes for 2-Phenylmethoxyiminobutanoic acid, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis of this compound can be adapted from analogous compounds. For example, 2-Phenoxybutanoic acid is synthesized via esterification of phenol with butyric acid under acidic conditions (e.g., H₂SO₄), followed by hydrolysis . For the imino group, introduce a methoxyimino moiety via condensation reactions using hydroxylamine derivatives under basic conditions (e.g., NaOH) . Optimize yields by controlling stoichiometry (1:1.2 molar ratio of starting materials) and reaction time (6–12 hours at 60–80°C). Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm the methoxyimino group (δ 3.8–4.2 ppm for methoxy protons; δ 150–160 ppm for imino carbons) and phenyl ring aromaticity (δ 6.8–7.5 ppm). FT-IR identifies key functional groups: C=O stretch (~1700 cm⁻¹), C=N (imine, ~1640 cm⁻¹), and O–CH₃ (~2850 cm⁻¹) . HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures purity (>95%). For crystalline samples, X-ray diffraction resolves stereochemistry .
Q. How does pH influence the stability of this compound in aqueous solutions, and what buffers are recommended?
- Methodological Answer : Stability studies show that acidic (pH < 3) or alkaline (pH > 9) conditions hydrolyze the imino group. Use phosphate buffer (pH 6–8) for short-term stability. For long-term storage, lyophilize the compound and store at –20°C under inert gas (argon). Monitor degradation via UV-Vis (λmax ~260 nm) or LC-MS .
Advanced Research Questions
Q. What computational chemistry approaches predict the reactivity of the imino and methoxy groups in this compound under varying conditions?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16, B3LYP/6-31G* basis set) to model electrophilic/nucleophilic sites. The imino group exhibits nucleophilic character, reacting with aldehydes (e.g., Knoevenagel condensation), while the methoxy group resists hydrolysis in neutral conditions. Solvent effects (polar aprotic vs. protic) are simulated using COSMO-RS . Validate predictions with Hammett substituent constants to correlate electronic effects with reaction rates .
Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line metabolism, solvent interference). Use meta-analysis to aggregate data, adjusting for confounders like DMSO concentration (<0.1% v/v). Validate activity via orthogonal assays: SPR for binding affinity and qPCR for downstream gene expression. Cross-reference with structural analogs (e.g., 4-Phenylbutyric acid’s HDAC inhibition) to identify pharmacophores .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in in vitro models?
- Methodological Answer : Use radiolabeled isotopes (e.g., ¹⁴C at the methoxy group) in hepatocyte incubations. Analyze metabolites via HR-MS/MS and NMR-based metabolomics . Compare with CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) to identify enzymatic pathways. For phase II metabolism, incubate with UDP-glucuronosyltransferase or sulfotransferase isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
